Cas no 1019618-03-1 (N-(2-fluorobenzyl)-2,4-dimethylaniline)

N-(2-fluorobenzyl)-2,4-dimethylaniline structure
1019618-03-1 structure
Product name:N-(2-fluorobenzyl)-2,4-dimethylaniline
CAS No:1019618-03-1
MF:C15H16FN
MW:229.292647361755
CID:1131499
PubChem ID:28422531

N-(2-fluorobenzyl)-2,4-dimethylaniline Chemical and Physical Properties

Names and Identifiers

    • N-(2-Fluorobenzyl)-2,4-dimethylaniline
    • AKOS000222871
    • 1019618-03-1
    • N-[(2-fluorophenyl)methyl]-2,4-dimethylaniline
    • N-(2-Fluorobenzyl)-2,4-diMethylaniline, 97%
    • N-(2-fluorobenzyl)-2,4-dimethylaniline
    • MDL: MFCD11138399
    • Inchi: InChI=1S/C15H16FN/c1-11-7-8-15(12(2)9-11)17-10-13-5-3-4-6-14(13)16/h3-9,17H,10H2,1-2H3
    • InChI Key: JSJIMQYIPPFWTM-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C=C1)NCC2=CC=CC=C2F)C

Computed Properties

  • Exact Mass: 229.126677677g/mol
  • Monoisotopic Mass: 229.126677677g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 12Ų

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